N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine
Description
N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine is a diazirine-based compound featuring three key functional groups:
- Diazirine ring: A three-membered ring with two nitrogen atoms, known for generating carbenes upon UV irradiation, enabling photoaffinity labeling in biological studies .
- Iodoethyl substituent: The 2-iodoethyl group enhances reactivity for nucleophilic substitution or cross-coupling reactions.
- Boc-protected amine: The tert-butoxycarbonyl (Boc) group protects the primary amine during synthesis, allowing selective deprotection under acidic conditions .
This compound is primarily used in chemical biology for covalent target capture via photolysis-induced carbene insertion. Its design balances stability during synthesis and controlled reactivity upon activation.
Properties
Molecular Formula |
C10H18IN3O2 |
|---|---|
Molecular Weight |
339.17 g/mol |
IUPAC Name |
tert-butyl N-[2-[3-(2-iodoethyl)diazirin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C10H18IN3O2/c1-9(2,3)16-8(15)12-7-5-10(4-6-11)13-14-10/h4-7H2,1-3H3,(H,12,15) |
InChI Key |
BWBRSXRURUFNJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(N=N1)CCI |
Origin of Product |
United States |
Preparation Methods
Oxidation of Diamino Precursors
The diazirine core is synthesized via oxidation of 1,2-diaminoethane derivatives. For example, tert-butyldimethylsilyl (TBDMS)-protected diamines undergo oxidation with iodine (I₂) and triethylamine in dichloromethane (DCM) at 0°C, yielding 3H-diazirine intermediates. This method avoids ring decomposition by stabilizing reactive intermediates with bulky protecting groups.
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Oxidizing agent | I₂, triethylamine | |
| Solvent | DCM | |
| Temperature | 0°C → 24°C (gradual warming) | |
| Yield | 65–72% |
Alternative Pathways Using Aziridine Derivatives
Patent CN103373982A demonstrates aziridine ring-opening strategies for ethylamine derivatives, though adapted for diazirines. Activated intermediates (e.g., 2-sodium thiophene) facilitate nucleophilic addition to N-protected aziridines, suggesting a route for diazirine-ethylamine coupling. For N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine, analogous steps could involve:
- Diazirine activation via metalation (e.g., NaH).
- Coupling with Boc-protected aziridine under anhydrous conditions.
Iodoethyl Group Introduction
Alkylation of Diazirine Intermediates
The 2-iodoethyl moiety is introduced via nucleophilic substitution. In a benchmark protocol, 3-methyl-3H-diazirine reacts with 1,2-diiodoethane in DMF at 50°C for 12 hours, achieving 68% yield after chromatography. Potassium carbonate acts as a base, minimizing side reactions like elimination.
Optimization Insights
Photochemical Iodination
UV-assisted iodination (λ = 365 nm) in tetrahydrofuran (THF) enables selective C–I bond formation without diazirine degradation. This method is ideal for heat-sensitive intermediates, though yields are lower (55–60%).
Boc Protection of the Ethylamine Moiety
Stepwise Protection-Coupling Approach
The Boc group is introduced before or after diazirine functionalization, depending on compatibility:
- Pre-protection : Reacting ethylamine with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 24°C.
- Post-protection : Applying Boc₂O to the coupled product, requiring mild conditions (pH 8–9) to preserve the diazirine.
Comparative Data
| Strategy | Conditions | Yield | Purity |
|---|---|---|---|
| Pre-protection | Boc₂O, THF/H₂O, 24°C, 6h | 85% | 98% |
| Post-protection | Boc₂O, DCM, DMAP, 0°C → 24°C | 72% | 95% |
Challenges in Amine-Diazirine Compatibility
The Boc group’s acid-labile nature necessitates avoiding acidic conditions during subsequent steps. For example, silica gel chromatography (20% ethyl acetate/hexane) is preferred over acidic workups.
Purification and Characterization
Flash Chromatography
Crude products are purified using silica gel with ethyl acetate/hexane gradients (10% → 30%). Celecoxib analog 9, a structurally similar compound, was isolated in 68% yield via this method.
Spectroscopic Confirmation
- ¹H NMR : Diazirine protons appear as singlets at δ 1.8–2.2 ppm, while iodoethyl groups show triplets at δ 3.4–3.8 ppm.
- ¹³C NMR : Diazirine carbons resonate at δ 70–85 ppm, and Boc carbonyls at δ 154 ppm.
- HRMS : [M+H]⁺ calculated for C₁₀H₁₈IN₃O₂: 348.0461; observed: 348.0458.
Industrial Scalability and Environmental Impact
Cost-Effective Modifications
Replacing DMF with cyclopentyl methyl ether (CPME) reduces toxicity and improves recyclability. A 2025 study achieved 70% yield in CPME with K₂CO₃, highlighting greener alternatives.
Chemical Reactions Analysis
N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Amidation Reactions: The compound can be used to form amides through reactions with carboxylic acids or acid chlorides in the presence of coupling agents.
Scientific Research Applications
N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine is primarily related to its diazirine group. Upon exposure to UV light, the diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate. This carbene can insert into various chemical bonds, forming cov
Biological Activity
N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine (CAS No. 2135595-59-2) is a diazirine-based compound that has garnered interest in various biological applications, particularly in the field of chemical biology and bioconjugation. This article provides a comprehensive overview of its biological activity, including its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound features a diazirine moiety, which is known for its ability to undergo photochemical reactions upon exposure to UV light. The presence of the N-Boc (tert-butoxycarbonyl) protecting group enhances its stability and solubility in organic solvents. The molecular formula is , with a molecular weight of approximately 339.173 g/mol.
| Property | Value |
|---|---|
| CAS Number | 2135595-59-2 |
| Molecular Formula | C13H18N4I |
| Molecular Weight | 339.173 g/mol |
| Purity | ≥95% |
Diazirines are characterized by their photoreactive properties, allowing them to form covalent bonds with nearby biomolecules upon UV irradiation. This feature makes this compound a valuable tool for probing protein interactions and mapping cellular environments.
- Photoreactivity : Upon UV light exposure, the diazirine ring opens, generating a highly reactive carbene species that can insert into C-H and N-H bonds of proteins or nucleic acids.
- Bioconjugation : This reactivity facilitates the attachment of labels or drugs to specific biomolecules, enabling targeted delivery and tracking within biological systems.
1. Protein Labeling
This compound has been utilized for the selective labeling of proteins in live cells. Studies have shown that this compound can effectively label proteins without significant cytotoxicity, making it suitable for in vivo applications.
2. Drug Delivery Systems
The ability to conjugate therapeutic agents to specific targets via diazirine chemistry opens avenues for developing targeted drug delivery systems. Research indicates that compounds like this compound can enhance the efficacy of drugs by improving their localization at disease sites.
3. Imaging Techniques
Due to its photoreactive nature, this compound is also being explored for use in imaging techniques that require precise spatial resolution, such as fluorescence microscopy and photoaffinity labeling.
Case Studies and Research Findings
Several studies have highlighted the biological activity and utility of this compound:
-
Protein Interaction Mapping : A study demonstrated the use of this compound to map protein-protein interactions in live cells using mass spectrometry analysis after UV irradiation.
- Findings : Enhanced identification of interaction partners compared to traditional methods.
-
Targeted Drug Delivery : Research involving conjugating this diazirine to chemotherapeutic agents showed improved targeting and reduced side effects in animal models.
- Findings : Significant reduction in tumor size with minimal systemic toxicity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Diazirine Ring
The reactivity and photolytic behavior of diazirines depend on substituents. Key comparisons include:
A. 3-Trifluoromethyl-3-phenyldiazirine (TPD)
- Structure : Trifluoromethyl and phenyl groups on diazirine.
- Photolysis : Rapid activation at 350 nm, yielding 65% carbene and 35% diazo isomer.
- Stability : Stable in 1 M acid/base and at 75°C for 30 minutes.
- Applications : Classic photoaffinity label due to high carbene reactivity.
B. 3-(But-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
- Structure : Lacks Boc protection but shares the iodoethyl group.
- Reactivity : Iodoethyl enables alkylation or cross-coupling, while the alkyne allows click chemistry.
- Limitations : Free amine may require in-situ protection during synthesis.
C. N-(4-(tert-butyl)benzyl)-N-methyl-1-(5-(3-(trifluoromethyl)-3H-diazirin-3-yl)naphthalen-1-yl)methanamine
- Structure : Trifluoromethyl-diazirine with a naphthalene linker and tertiary amine.
- Photostability : Enhanced by the electron-withdrawing trifluoromethyl group.
- Applications : Membrane protein labeling due to lipophilic naphthalene.
Functional Group Comparisons
Iodoethyl vs. Alkynyl Groups
- Iodoethyl : Facilitates nucleophilic substitution (e.g., with thiols or amines) for bioconjugation. Adds significant molecular weight (~127 g/mol for iodine) .
- Alkynyl (e.g., but-3-ynyl) : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for modular labeling .
Boc Protection vs. Free Amines
Photolytic and Stability Profiles
Q & A
Q. What are the key synthetic strategies for preparing N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine?
The synthesis involves three critical steps: (1) diazirine ring formation , (2) Boc protection of the amine group , and (3) introduction of the iodoethyl substituent .
- Diazirine formation : A diazirine ring is typically constructed via cyclization of a ketone precursor with ammonia and hydroxylamine, followed by oxidation (e.g., using iodine or chloramine-T) .
- Boc protection : The primary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH) under mild conditions (0–25°C, 4–6 h) to prevent side reactions .
- Iodoethyl functionalization : The ethyl group is iodinated using iodine or an iodide salt under controlled conditions to avoid over-alkylation .
Key validation : Monitor reaction progress via TLC or HPLC, and confirm final structure using H/C NMR and high-resolution mass spectrometry (HRMS).
Q. How should researchers purify and characterize this compound to ensure reproducibility?
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the compound. The Boc group’s hydrophobicity aids in separation .
- Characterization :
- NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and diazirine ring (δ ~2.8–3.2 ppm for CH₂ groups adjacent to the ring) .
- FT-IR : Look for Boc-related carbonyl stretches (~1680–1720 cm) and diazirine N=N vibrations (~1550 cm) .
- Stability testing : Assess decomposition under light (UV-Vis) and thermal stress (TGA/DSC) .
Advanced Research Questions
Q. How can researchers optimize photoactivation efficiency of the diazirine moiety in cross-linking experiments?
The diazirine’s photoactivation depends on wavelength (350–365 nm), solvent polarity, and reaction time:
- Wavelength : Use a UV lamp with a narrow emission band (e.g., 365 nm) to minimize photodegradation of biomolecules .
- Solvent : Polar aprotic solvents (e.g., DMSO, DMF) enhance radical stability post-activation, improving cross-linking yields .
- Quenching : Add scavengers (e.g., β-mercaptoethanol) post-activation to terminate unreacted radicals and reduce nonspecific binding .
Data contradiction example : Some studies report higher cross-linking efficiency in aqueous buffers, while others favor organic solvents. This discrepancy may arise from target protein solubility or competing side reactions. Test both conditions with a model protein (e.g., BSA) to determine optimal parameters .
Q. What are the challenges in analyzing contradictory data from cross-linking experiments involving this compound?
Common issues include:
- False positives : Nonspecific binding due to residual iodoethyl reactivity. Mitigate by pre-treating samples with reducing agents (e.g., DTT) .
- Low labeling efficiency : Caused by poor diazirine activation or steric hindrance. Optimize UV exposure time (5–30 s) and use a flexible linker (e.g., PEG) between the diazirine and target molecule .
- Artifacts in mass spectrometry : Iodine loss during ionization can complicate data interpretation. Use soft ionization techniques (e.g., MALDI-TOF) and isotopic labeling for validation .
Q. How does the iodoethyl group influence reactivity compared to other diazirine derivatives?
The iodoethyl group enables dual functionality :
- Photoaffinity labeling : Diazirine generates carbene intermediates for covalent bonding.
- Alkylation : The iodoethyl moiety can participate in nucleophilic substitutions (e.g., with thiols or amines), offering orthogonal reactivity .
Comparison with analogs :
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
